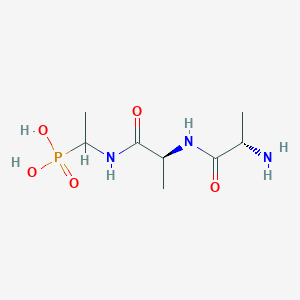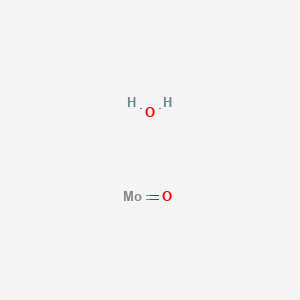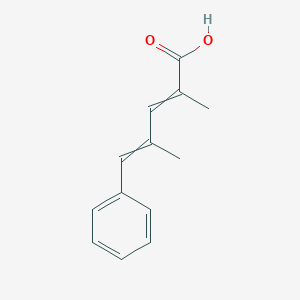
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid is a chemical compound with the molecular formula C11H10O2This compound is notable for its role as a high-potency inhibitor of tyrosine kinases, which has implications in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzene with 5-phenylpenta-2,4-dienoic acid in the presence of trifluoromethanesulfonic acid. This reaction can yield products such as 5,5-diphenylpent-2-enoic acid and derivatives of tetralone and indanone, depending on the reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to optimize reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid involves its role as a tyrosine kinase inhibitor. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Phenylpenta-2,4-dienoic acid: Shares a similar structure but lacks the dimethyl groups.
Cinnamylidene acetic acid: Another related compound with similar inhibitory properties.
Uniqueness
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid is unique due to its specific structural features, such as the presence of dimethyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
58550-29-1 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2,4-dimethyl-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C13H14O2/c1-10(8-11(2)13(14)15)9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,15) |
InChI Key |
IYKLJXQYSMUBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)


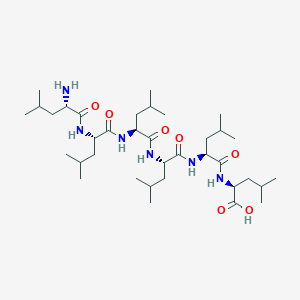
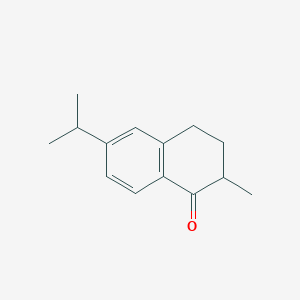

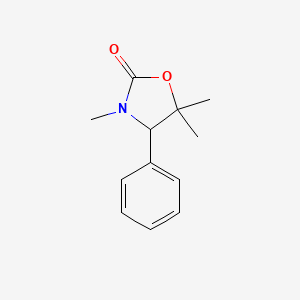
![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
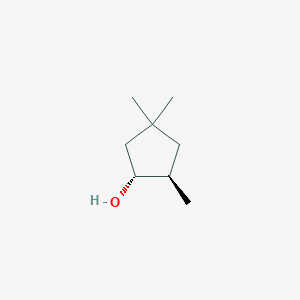
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
